

Commercial suppliers and availability of Psychosine-d7

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Compound of Interest					
Compound Name:	Psychosine-d7				
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Psychosine-d7: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **Psychosine-d7** (Galactosylsphingosine-d7), a critical tool for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, applications as an internal standard in mass spectrometry, and its role in cellular signaling pathways.

Commercial Availability of Psychosine-d7

Psychosine-d7 is a deuterated analog of psychosine, a cytotoxic lipid that accumulates in globoid cell leukodystrophy (Krabbe disease). Its deuteration makes it an ideal internal standard for precise quantification of endogenous psychosine levels in biological samples using mass spectrometry. Several commercial suppliers offer **Psychosine-d7**, and their product specifications are summarized below for easy comparison.



Supplier	Catalog Number	Purity	Formulation	Price (USD)
MedChemExpres s	HY-136490S1	>98%	Solid	\$3060 (1 mg)
Ace Therapeutics	IBDI-431653	Not specified	Solid	Inquiry
Immunomart	HY-136490S1	Not specified	Solid	Inquiry
Avanti Polar Lipids	330714	>99%	Methanol Solution (1mM)	Inquiry

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information. Some suppliers may also offer Psychosine-d5, which can also be used as an internal standard.

Experimental Protocol: Quantification of Psychosine using Psychosine-d7 Internal Standard by LC-MS/MS

The following protocol provides a general framework for the quantification of psychosine in dried blood spots (DBS), a common application in newborn screening for Krabbe disease.[1] This method can be adapted for other biological matrices.

Materials and Reagents

- Psychosine-d7 (internal standard)
- Psychosine (for calibration curve)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Dried blood spot punches



- 96-well plates
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

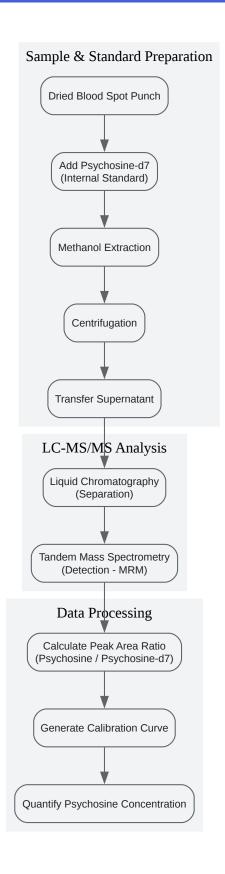
Methodology

- Preparation of Internal Standard Working Solution:
 - Prepare a stock solution of Psychosine-d7 in methanol.
 - Dilute the stock solution with methanol to a final working concentration (e.g., 50 ng/mL).
- Sample Preparation:
 - Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
 - Add a fixed volume of the Psychosine-d7 internal standard working solution to each well.
 - Add methanol to extract psychosine from the DBS punch.
 - Seal the plate and incubate with shaking for 30 minutes.
 - Centrifuge the plate to pellet the DBS paper.
 - Transfer the supernatant to a new 96-well plate for analysis.
- Calibration Curve Preparation:
 - Prepare a series of calibration standards by spiking known concentrations of psychosine into blank blood spots.
 - Process these calibration standards in the same manner as the unknown samples, including the addition of the Psychosine-d7 internal standard.
- LC-MS/MS Analysis:
 - Inject the extracted samples and calibration standards onto the LC-MS/MS system.
 - Use a suitable C18 or HILIC column for chromatographic separation.



- Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both psychosine and Psychosine-d7 in multiple reaction monitoring (MRM) mode.
 - Psychosine: Monitor the transition of the protonated molecule to a characteristic fragment ion.
 - **Psychosine-d7**: Monitor the corresponding transition for the deuterated analog.
- Data Analysis:
 - Calculate the ratio of the peak area of psychosine to the peak area of Psychosine-d7 for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the psychosine standards.
 - Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios on the calibration curve.





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Fig. 1: Experimental workflow for psychosine quantification.

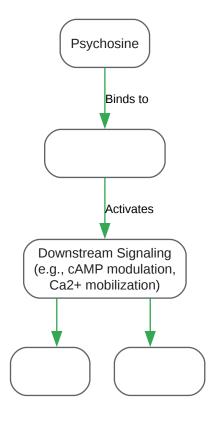


Psychosine Signaling Pathways

Psychosine is a bioactive lipid that exerts its cytotoxic effects through various cellular mechanisms. Two prominent pathways that have been investigated are its interaction with the G-protein coupled receptor TDAG8 and its inhibition of Protein Kinase C (PKC).

Interaction with TDAG8

Some studies have identified the T cell death-associated gene 8 (TDAG8), also known as GPR65, as a receptor for psychosine.[2] Binding of psychosine to TDAG8 is proposed to trigger downstream signaling cascades that can lead to apoptosis and interfere with cytokinesis, the final stage of cell division.[3] This interaction is thought to contribute to the formation of multinucleated globoid cells, a hallmark of Krabbe disease.[2][3] However, it is important to note that other studies have suggested that the cytotoxic effects of psychosine on oligodendrocytes, the myelin-producing cells of the central nervous system, may be independent of TDAG8.[4][5]



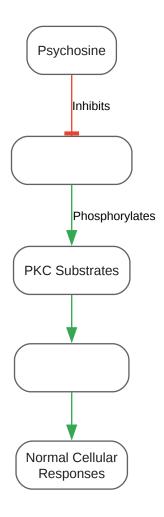
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Fig. 2: Proposed Psychosine-TDAG8 signaling pathway.



Inhibition of Protein Kinase C (PKC)

Psychosine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes, including cell growth, differentiation, and apoptosis.[6][7][8] The inhibitory mechanism is thought to involve the disruption of the interaction between PKC and its activating cofactors at the cell membrane.[9] By inhibiting PKC, psychosine can dysregulate multiple signaling pathways, contributing to its widespread cytotoxic effects.[8] The perturbation of lipid rafts in the cell membrane by psychosine is also believed to play a role in its inhibitory effect on PKC translocation and activation.[6]



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Fig. 3: Psychosine-mediated inhibition of PKC signaling.

In conclusion, **Psychosine-d7** is an indispensable tool for researchers studying Krabbe disease and other conditions involving psychosine accumulation. Its use as an internal standard allows for accurate and precise quantification, while understanding its interactions



with cellular signaling pathways provides insights into the pathophysiology of these disorders. This technical guide serves as a foundational resource for the effective application of **Psychosine-d7** in a research setting.

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